WLBU2

Antimicrobial peptides Serum stability Systemic infection

WLBU2 (CAS 847061-43-2) is a de novo engineered 24-amino acid cationic amphipathic peptide (eCAP) designed to overcome the environmental sensitivity of natural antimicrobial peptides (AMPs) such as LL-37. The peptide comprises 13 arginine, 8 valine, and 3 tryptophan residues, with a molecular weight of 3400.11 g/mol.

Molecular Formula C151H260N66O25
Molecular Weight 3400.1 g/mol
Cat. No. B15568360
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameWLBU2
Molecular FormulaC151H260N66O25
Molecular Weight3400.1 g/mol
Structural Identifiers
InChIInChI=1S/C151H260N66O25/c1-74(2)107(210-124(227)100(51-32-64-188-148(171)172)198-118(221)97(48-29-61-185-145(165)166)201-131(234)108(75(3)4)213-127(230)104(68-82-71-192-89-40-20-17-36-85(82)89)207-121(224)92(43-24-56-180-140(155)156)195-115(218)88(152)39-23-55-179-139(153)154)130(233)200-95(46-27-59-183-143(161)162)116(219)196-93(44-25-57-181-141(157)158)122(225)208-105(69-83-72-193-90-41-21-18-37-86(83)90)128(231)214-109(76(5)6)132(235)202-98(49-30-62-186-146(167)168)119(222)199-101(52-33-65-189-149(173)174)125(228)211-113(80(13)14)136(239)217-112(79(11)12)135(238)205-102(53-34-66-190-150(175)176)126(229)212-114(81(15)16)137(240)216-111(78(9)10)134(237)203-96(47-28-60-184-144(163)164)117(220)197-94(45-26-58-182-142(159)160)123(226)209-106(70-84-73-194-91-42-22-19-38-87(84)91)129(232)215-110(77(7)8)133(236)204-99(50-31-63-187-147(169)170)120(223)206-103(138(241)242)54-35-67-191-151(177)178/h17-22,36-38,40-42,71-81,88,92-114,192-194H,23-35,39,43-70,152H2,1-16H3,(H,195,218)(H,196,219)(H,197,220)(H,198,221)(H,199,222)(H,200,233)(H,201,234)(H,202,235)(H,203,237)(H,204,236)(H,205,238)(H,206,223)(H,207,224)(H,208,225)(H,209,226)(H,210,227)(H,211,228)(H,212,229)(H,213,230)(H,214,231)(H,215,232)(H,216,240)(H,217,239)(H,241,242)(H4,153,154,179)(H4,155,156,180)(H4,157,158,181)(H4,159,160,182)(H4,161,162,183)(H4,163,164,184)(H4,165,166,185)(H4,167,168,186)(H4,169,170,187)(H4,171,172,188)(H4,173,174,189)(H4,175,176,190)(H4,177,178,191)/t88-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-/m0/s1
InChIKeyIPTOEBOJTUAETA-GBIRDKSFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

WLBU2: Engineered Cationic Antimicrobial Peptide for Multidrug-Resistant Biofilm and Systemic Infection Research


WLBU2 (CAS 847061-43-2) is a de novo engineered 24-amino acid cationic amphipathic peptide (eCAP) designed to overcome the environmental sensitivity of natural antimicrobial peptides (AMPs) such as LL-37 [1]. The peptide comprises 13 arginine, 8 valine, and 3 tryptophan residues, with a molecular weight of 3400.11 g/mol [2]. WLBU2 exerts broad-spectrum bactericidal activity against both Gram-negative and Gram-positive bacteria, including multidrug-resistant (MDR) and biofilm-forming clinical isolates, with minimum inhibitory concentrations (MICs) typically ≤10 μM [3].

Why WLBU2 Cannot Be Substituted by LL-37, Colistin, or Other Natural AMPs


Natural antimicrobial peptides such as LL-37 (human cathelicidin) and clinically used antibiotics like colistin exhibit pronounced loss of antimicrobial activity in biologically relevant matrices, including human serum, physiological salt concentrations, and airway mucus [1]. LL-37 shows variable and often complete suppression of bactericidal potency in the presence of NaCl (50–300 mM), divalent cations (Mg²⁺, Ca²⁺ at 1–6 mM), and human serum, while colistin demonstrates limited antibiofilm efficacy and is constrained to Gram-negative coverage [2]. In contrast, WLBU2 was specifically engineered via iterative sequence optimization to retain full bactericidal and antibiofilm activity under these exact conditions—a design feature that generic substitution with natural or off-the-shelf AMPs cannot replicate [3].

WLBU2 Comparative Efficacy: Quantitative Differentiation Versus LL-37, Colistin, and Polymyxin B


WLBU2 Retains Bactericidal Activity in Human Serum Whereas LL-37 Is Inactive

WLBU2 maintains potent bactericidal activity against Pseudomonas aeruginosa in 100% human serum, a condition in which the natural human AMP LL-37 exhibits complete inactivation. WLBU2 achieved a minimum bactericidal concentration (MBC) of <9 μM against 10⁶ CFU/mL P. aeruginosa in human serum, with complete bacterial killing achieved within 20 minutes [1]. In the same assay system, LL-37 was inactive in the presence of human serum, demonstrating a fundamental functional divergence critical for systemic application consideration [1].

Antimicrobial peptides Serum stability Systemic infection

WLBU2 Antibiofilm Activity Exceeds LL-37 by 100-Fold (2-Log Difference) on Airway Epithelial Cells

In a polarized human bronchial epithelial cell model of Pseudomonas aeruginosa biofilm formation, WLBU2 at 16 μM prevented biofilm formation by up to 3-log reduction (99.9% inhibition), compared with only a 1-log reduction (90% inhibition) achieved by LL-37 [1]. This represents a 100-fold difference in residual biofilm burden, which translates to a 10-fold superior antibiofilm activity (p <0.05) [1]. The assay was performed on physiologically relevant airway epithelial cells rather than abiotic surfaces, increasing translational relevance.

Biofilm prevention Cystic fibrosis Airway infection

WLBU2 In Vivo Therapeutic Dose Reduced 80-Fold via Airway Delivery Versus Systemic Administration

In a murine model of Pseudomonas aeruginosa pneumonia, intratracheal administration of WLBU2 at a single dose of 1 μg (0.05 mg/kg) reduced bacterial burden by 2 logs at 6 and 24 hours post-exposure with no observed signs of disease or host toxicity [1]. This 0.05 mg/kg effective dose represents an 80-fold net gain in therapeutic index compared with the previously reported 4 mg/kg systemic minimum therapeutic dose [1]. In the same model, LL-37 produced only moderate and transitory initial effects, with bacterial load and inflammatory cytokines increasing by 24 hours, accompanied by lethargy, hypothermia, and moribund state requiring euthanasia [1].

Inhalation delivery Dose reduction Pneumonia model

WLBU2 Achieves 92.2% Dispersion of Carbapenem-Resistant P. aeruginosa Biofilms at 4× MIC

WLBU2 demonstrates potent dispersal activity against pre-formed biofilms of carbapenem-resistant Pseudomonas aeruginosa (CRPA) clinical isolates. At 4× MIC (16 μg/mL), WLBU2 achieved 92.2% reduction of established CRPA biofilms on abiotic surfaces (P <0.03) [1]. For multidrug-resistant (MDR) and standard ATCC 27853 P. aeruginosa strains, WLBU2 dispersed 69.7% and 81.3% of pre-formed biofilms, respectively, at the same 4× MIC concentration [1]. In vivo, WLBU2 significantly inhibited biofilm formation in a murine catheter-associated CRPA infection model, achieving 33%, 52%, and 67% inhibition at 1/4× MIC, 1/2× MIC, and 1× MIC, respectively [1].

Biofilm eradication Carbapenem resistance Implant infection

WLBU2 Binds Endotoxin Without Vesicle Destabilization, Unlike Polymyxin B

In comparative biophysical studies of lipopolysaccharide (LPS) vesicle interactions, WLBU2 strongly binds to bacterial endotoxin vesicles while adopting an α-helical conformation and stably locating within the LPS membrane without causing vesicle destabilization or disruption [1]. In contrast, polymyxin B (PmB) interaction with LPS vesicles induces vesicle destabilization and membrane disruption, as confirmed by dynamic light scattering analysis [1]. This mechanistic distinction has direct implications for hemoperfusion device design: WLBU2 can be immobilized to capture bacteria and endotoxin without promoting endotoxin release back into circulating blood, whereas PmB-based devices risk reintroduction of endotoxin and associated adverse outcomes [1].

Endotoxin binding Sepsis Hemoperfusion

WLBU2 Exhibits Defined Intravenous Pharmacokinetics with MTD of 20 mg/kg in Mice

A radiolabeled mass balance study established the intravenous pharmacokinetic profile of WLBU2 in CD1 mice, providing critical baseline parameters for systemic application development. The maximum tolerated dose (MTD) of WLBU2 was determined to be 20 mg/kg IV following QD×5 administration [1]. Following a single 15 mg/kg IV dose of ¹⁴C-WLBU2, >96% of radioactivity was accounted for in mouse tissues at 5 and 15 minutes, with approximately 35% of the dose localized to liver at these early time points, decreasing to ~8% by 24 hours [1]. The peptide exhibited a terminal radioactivity half-life of 22 hours, clearance of 27.4 mL/h/kg, and volume of distribution of 0.94 L/kg, with urinary and fecal excretion accounting for 12.5% and 2.2% of radioactivity at 24 hours, respectively [1].

Pharmacokinetics Tolerability Biodistribution

WLBU2 Optimal Research Application Scenarios: Evidence-Based Procurement Guidance


Ex Vivo Whole Blood and Serum Bactericidal Assays Requiring Matrix-Resistant Activity

WLBU2 is the preferred candidate for ex vivo bactericidal studies conducted in human serum or whole blood. Unlike LL-37, which becomes inactive in human serum, WLBU2 retains a bactericidal MBC of <9 μM against 10⁶ CFU/mL P. aeruginosa in 100% human serum, achieving complete killing within 20 minutes [1]. This matrix resistance enables accurate assessment of antimicrobial efficacy in physiologically relevant systemic conditions where natural AMPs fail, making WLBU2 essential for sepsis and bloodstream infection models requiring serum-compatible activity readouts [1].

Cystic Fibrosis Airway Biofilm Prevention and Pulmonary Infection Models

For cystic fibrosis research involving Pseudomonas aeruginosa airway biofilms and pneumonia, WLBU2 offers quantifiably superior performance over LL-37. On polarized human bronchial epithelial cells, WLBU2 at 16 μM prevents biofilm formation by 3-log reduction (99.9% inhibition), a 100-fold improvement over the 1-log reduction achieved by LL-37 [2]. In murine P. aeruginosa pneumonia, intratracheal WLBU2 at 0.05 mg/kg reduces bacterial burden by 2 logs with no observed toxicity—an 80-fold dose reduction relative to systemic administration—whereas LL-37 fails to sustain bacterial clearance and results in moribund state by 24 hours [2]. These data support WLBU2 as the empirically superior choice for airway-targeted AMP studies requiring both in vitro and in vivo validation.

Carbapenem-Resistant and MDR Biofilm Eradication on Medical Implant Surfaces

WLBU2 is indicated for biofilm eradication studies targeting carbapenem-resistant Pseudomonas aeruginosa (CRPA) and multidrug-resistant (MDR) strains on abiotic surfaces and in implant-associated infection models. At 4× MIC, WLBU2 disperses 92.2% of pre-formed CRPA biofilms in vitro, and significantly inhibits biofilm formation in a murine catheter-associated infection model by 33%, 52%, and 67% at 1/4× MIC, 1/2× MIC, and 1× MIC, respectively [3]. These quantitative in vivo efficacy metrics at sub-MIC concentrations position WLBU2 as a high-priority candidate for orthopedic implant, catheter, and surgical site biofilm studies where antibiotic tolerance limits conventional treatment options.

Sepsis Hemoperfusion Device Development Requiring Non-Disruptive Endotoxin Capture

For researchers developing hemoperfusion sorbents or extracorporeal devices targeting bacterial endotoxin removal in sepsis, WLBU2 offers a mechanistic advantage over polymyxin B. Biophysical studies demonstrate that WLBU2 binds LPS vesicles strongly while stably inserting into the LPS membrane in an α-helical conformation without causing vesicle destabilization or membrane disruption [4]. In contrast, polymyxin B induces LPS vesicle destabilization, risking endotoxin release back into circulation [4]. This property makes immobilized WLBU2 a strategically preferable ligand for endotoxin capture applications where preventing endotoxin reintroduction is a critical safety parameter [4].

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